molecular formula C7H9N3O2 B1613598 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid CAS No. 777819-31-5

4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid

Cat. No.: B1613598
CAS No.: 777819-31-5
M. Wt: 167.17 g/mol
InChI Key: BELXZXRNDYMDFT-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid can be synthesized through a Pictet-Spengler reaction. This involves the cyclization of histamine hydrochloride with paraformaldehyde under reflux conditions . The reaction typically proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Pictet-Spengler reaction remains a viable route for large-scale synthesis. Optimization of reaction conditions, such as temperature, solvent, and reactant concentrations, can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of novel therapeutics and research tools.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)6-5-4(1-2-8-6)9-3-10-5/h3,6,8H,1-2H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELXZXRNDYMDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626637
Record name 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777819-31-5
Record name 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
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4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
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4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
Reactant of Route 4
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Reactant of Route 5
4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
Reactant of Route 6
4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid

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